molecular formula C15H15N3O3 B6345821 2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354925-92-0

2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345821
CAS RN: 1354925-92-0
M. Wt: 285.30 g/mol
InChI Key: MHPQIRNSBMKWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one, also known as 4-methoxy-2-amino-5-furancarboxaldehyde, is a heterocyclic organic compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It is an important building block for the synthesis of various organic compounds and drugs, as well as being a key intermediate in the synthesis of many bioactive compounds. In

Mechanism of Action

The mechanism of action of 2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-oneamino-5-furancarboxaldehyde is not fully understood. However, it is believed to act as an intermediate in the synthesis of various drugs and bioactive compounds. It is also believed to act as a catalyst for various chemical reactions, such as the reaction of 4-methoxybenzaldehyde with hydrazine hydrate in the presence of a strong acid catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-oneamino-5-furancarboxaldehyde are not well understood. However, it is believed to have antimalarial, anticonvulsant, and anti-inflammatory properties. It is also believed to have anti-cancer, anti-inflammatory, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The major advantage of using 2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-oneamino-5-furancarboxaldehyde in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize, making it an attractive option for synthetic chemists. However, its use in laboratory experiments is limited by the fact that it is a relatively unstable compound, and can easily decompose under certain conditions.

Future Directions

Future research on 2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-oneamino-5-furancarboxaldehyde could focus on its use in the synthesis of new drugs and bioactive compounds. It could also be used to develop new methods of synthesis for existing drugs and bioactive compounds. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its mechanism of action. Finally, further research could be conducted to develop more efficient and cost-effective methods of synthesis for this compound.

Synthesis Methods

2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-oneamino-5-furancarboxaldehyde can be synthesized using a variety of methods. The most common method involves the reaction of 4-methoxybenzaldehyde with ethylenediamine in the presence of a strong acid catalyst. This reaction yields the desired product in excellent yields. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde with hydrazine hydrate in the presence of a strong acid catalyst, and the reaction of 4-methoxybenzaldehyde with formic acid in the presence of a strong acid catalyst.

Scientific Research Applications

2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-oneamino-5-furancarboxaldehyde has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It has been used as a precursor for the synthesis of various drugs, such as the antimalarial drug mefloquine, the anticonvulsant drug gabapentin, and the anti-inflammatory drug diclofenac. It has also been used in the synthesis of various bioactive compounds, such as the anti-cancer agent 5-fluorouracil, the anti-inflammatory agent ibuprofen, and the anti-bacterial agent ciprofloxacin. In addition, it has been used in the synthesis of various dyes, such as the fluorescent dye rhodamine B, and the fluorescent dye acridine orange.

properties

IUPAC Name

2-amino-4-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-11-6-4-10(5-7-11)9-15(12-3-2-8-21-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPQIRNSBMKWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.